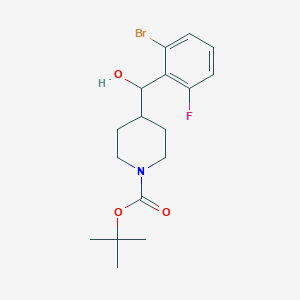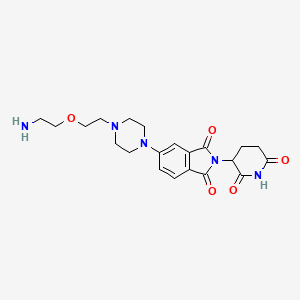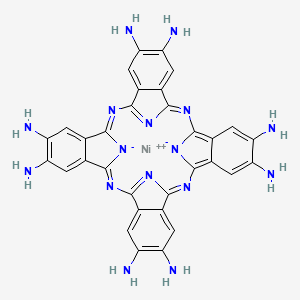![molecular formula C22H25BrF5N5O5S B11927924 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromo-2,6-difluorofenil)metoxi]-5-(4-pirrolidin-1-ilbutilcarbamoylamino)-1,2-tiazol-4-carboxamida; ácido 2,2,2-trifluoroacético es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de tiazol, una unidad de pirrolidina y un grupo de ácido trifluoroacético, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-[(4-bromo-2,6-difluorofenil)metoxi]-5-(4-pirrolidin-1-ilbutilcarbamoylamino)-1,2-tiazol-4-carboxamida típicamente implica múltiples pasos, incluida la formación del anillo de tiazol, la introducción de los grupos bromo y difluorofenilo, y la unión de la unidad de pirrolidina. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y controles de temperatura para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Reducción: La eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que puede cambiar la reactividad del compuesto.
Sustitución: El reemplazo de un grupo funcional por otro, lo que puede modificar la actividad biológica del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un intermedio más reactivo, mientras que la reducción podría producir un derivado más estable. Las reacciones de sustitución pueden conducir a una amplia gama de productos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, sirviendo como intermedio versátil en la síntesis orgánica.
Biología: Su estructura única puede permitirle interactuar con macromoléculas biológicas, lo que lo convierte en un candidato para estudiar la inhibición enzimática o la unión a receptores.
Medicina: La actividad biológica potencial del compuesto podría convertirlo en un compuesto líder para el descubrimiento de fármacos, particularmente en el desarrollo de nuevas terapias para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos depende de su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas podrían incluir transducción de señales, expresión génica o procesos metabólicos, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-bromo-2,6-difluorofenilborónico
- Ácido 2,6-difluoro-4-bromofenilborónico
Singularidad
En comparación con compuestos similares, 3-[(4-bromo-2,6-difluorofenil)metoxi]-5-(4-pirrolidin-1-ilbutilcarbamoylamino)-1,2-tiazol-4-carboxamida destaca por su combinación única de grupos funcionales y características estructurales. Esta singularidad puede conferir actividades biológicas o reactividades químicas específicas que no se observan en compuestos relacionados, lo que lo convierte en un tema valioso para futuras investigaciones.
Propiedades
Fórmula molecular |
C22H25BrF5N5O5S |
|---|---|
Peso molecular |
646.4 g/mol |
Nombre IUPAC |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H24BrF2N5O3S.C2HF3O2/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;3-2(4,5)1(6)7/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);(H,6,7) |
Clave InChI |
WIHDHJQGGVAEDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



